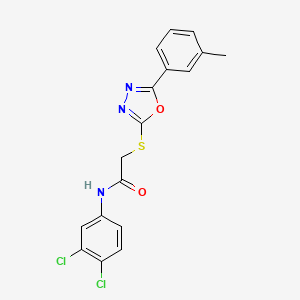
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate with a suitable hydroxylating agent. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ethyl 1-benzyl-4-bromo-5-oxo-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate.
Substitution: Formation of ethyl 1-benzyl-4-substituted-5-hydroxy-1H-pyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and hydroxyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H13BrN2O3 |
|---|---|
Peso molecular |
325.16 g/mol |
Nombre IUPAC |
ethyl 2-benzyl-4-bromo-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-19-13(18)11-10(14)12(17)16(15-11)8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |
Clave InChI |
AWJCWOQYJFDWNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N(N1)CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)
![2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11784810.png)

![5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784823.png)






![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)



